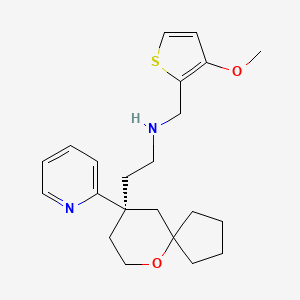
奥利西丁
描述
Oliceridine (Olinvyk™, Trevena, Inc.) is a novel μ opioid agonist approved in the USA for the management of acute pain severe enough to require an intravenous opioid analgesic when alternative treatments are inadequate. It differs from current opioid agonists through its selective activation of the G protein pathway, with a low potency for β-arrestin recruitment, potentially leading to fewer opioid-related adverse events (Markham, 2020).
科学研究应用
术后疼痛管理
奥利西丁已被研究用于其在管理中度至重度术后疼痛方面的有效性。 在 APOLLO-1 三期研究中,发现与吗啡相比,其具有良好的安全性和耐受性,尤其是在呼吸和胃肠道不良反应方面,使其成为需要术后静脉注射阿片类药物患者的潜在新治疗选择 {svg_1}.
骨科手术疼痛缓解
在 APOLLO-1 和 APOLLO-2 三期试验中,奥利西丁在足趾骨切除术等骨科手术后中度至重度疼痛患者中显示出疗效 {svg_2}. 这表明它有可能成为管理与骨骼和关节手术相关的疼痛的传统阿片类药物的替代品。
整形外科疼痛控制
同样,在 APOLLO-2 试验中,奥利西丁在腹部整形术等整形手术后有效地控制了疼痛 {svg_3}. 它的使用可能对改善接受美容或重建手术患者的术后恢复和舒适度具有重要意义。
安全性和药理学特征
2014 年进行的一项单中心研究评估了增加剂量 TRV130 (0.15–7 mg IV) 在健康受试者中的安全性和耐受性以及药理学特性。 该研究包括对代谢差的细胞色素 P450 2D6 (CYP2D6) 受试者在 TRV130 上的评估,表明其药代动力学特性和潜在相互作用 {svg_4}.
急性疼痛治疗
ATHENA 三期开放标签研究侧重于奥利西丁 (TRV130) 作为 µ-阿片受体 G 蛋白选择性激动剂在需要静脉注射阿片类药物治疗的中度至重度急性疼痛患者中的安全性和有效性 {svg_5}. 这突出了其在手术以外的急性疼痛场景中的应用。
作用机制
Target of Action
Oliceridine, also known as TRV130, is a novel opioid agonist that primarily targets the mu-opioid receptor (MOR) . The MOR is a seven-transmembrane G-protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of opioid agonists . It is predominantly targeted by opioid agonists and is responsible for their effects .
Mode of Action
Oliceridine acts as a complete opioid agonist that is relatively selective for the mu-opioid receptor . It is the first mu-opioid receptor G protein pathway selective modulator (μGPS) . Unlike conventional opioid agonists, oliceridine’s interaction with the opioid receptor is selective to the G protein pathway, with low potency for β-arrestin recruitment . This unique mode of action allows oliceridine to provide comparable analgesia to traditional opioids such as morphine, but with a potentially reduced risk of opioid-related adverse effects .
Biochemical Pathways
Oliceridine preferentially activates G-protein-coupled signaling pathways . This preferential activation leads to cellular hyperpolarization and inhibition of tonic neural activity , resulting in the primary therapeutic function of oliceridine: analgesia . By acting as a biased agonist, oliceridine minimizes receptor phosphorylation and recruitment of β-arrestin , which may lead to fewer opioid-related adverse events .
Pharmacokinetics
The pharmacokinetic properties of oliceridine are still under investigation. It has been observed that oliceridine displays high mor affinity and weak intrinsic efficacy in vitro . In vivo, oliceridine showed impaired brain penetrance and rapid clearance, effects attributed to its interaction with the P-glycoprotein (P-gp) efflux transporter .
Result of Action
The molecular and cellular effects of oliceridine’s action primarily involve the provision of analgesic effects through the preferential activation of G-protein-coupled signaling pathways . This results in a comparable or improved safety profile over conventional opioid agonists .
Action Environment
The action, efficacy, and stability of oliceridine can be influenced by various environmental factors. For instance, the presence of the P-glycoprotein (P-gp) efflux transporter has been found to be essential for oliceridine’s in vivo efficacy and adverse effect profiles . Furthermore, the guidelines from the American Pain Society discuss the importance of tailoring treatment options based on a patient’s sensitivities and risk factors , suggesting that individual patient characteristics can also influence the action of oliceridine.
生化分析
Biochemical Properties
Oliceridine functions as a biased agonist at the μ-opioid receptor, preferentially activating the G-protein pathway while minimizing β-arrestin recruitment . This selective activation results in effective pain relief with fewer side effects such as respiratory depression and constipation. Oliceridine interacts primarily with the μ-opioid receptor, a seven-transmembrane G-protein-coupled receptor (GPCR). The interaction involves binding to the receptor and activating the G-protein signaling pathway, which mediates analgesic effects .
Cellular Effects
Oliceridine influences various cellular processes by modulating cell signaling pathways. It elicits robust G-protein signaling with potency and efficacy similar to that of morphine but with reduced β-arrestin 2 recruitment and receptor internalization . This modulation affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The biased agonism of oliceridine results in effective analgesia with a lower incidence of adverse effects such as respiratory depression and constipation .
Molecular Mechanism
At the molecular level, oliceridine exerts its effects by binding to the μ-opioid receptor and preferentially activating the G-protein pathway . This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent reduction in neurotransmitter release. The biased agonism of oliceridine minimizes β-arrestin recruitment, which is associated with adverse effects such as respiratory depression . This selective activation provides effective analgesia with a reduced risk of side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oliceridine have been observed to change over time. Oliceridine has a rapid onset of action, with analgesic effects observed within minutes of administration . The stability and degradation of oliceridine have been studied, with findings indicating that it maintains its efficacy over time with minimal degradation . Long-term effects on cellular function have been observed, with oliceridine demonstrating sustained analgesic effects without significant adverse effects .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of oliceridine vary with different dosages. At lower doses, oliceridine provides effective analgesia with minimal adverse effects . At higher doses, there is an increased risk of side effects such as respiratory depression and constipation . Threshold effects have been observed, with a clear dose-response relationship indicating that higher doses result in greater analgesic effects but also increased risk of adverse effects .
Metabolic Pathways
Oliceridine is primarily metabolized hepatically by the cytochrome P450 enzymes CYP3A4 and CYP2D6, with minor contributions from CYP2C9 and CYP2C19 . The metabolic pathways include N-dealkylation, glucuronidation, and dehydrogenation . None of the metabolites of oliceridine are known to be active, and the major elimination route is metabolic clearance .
Transport and Distribution
Oliceridine is extensively distributed into tissues, with a mean steady-state volume of distribution ranging between 90 to 120 liters . Plasma protein binding is approximately 77% . In vitro studies suggest that oliceridine is not an inhibitor of major transporters such as breast cancer resistance protein (BCRP) and MDR1 . This extensive distribution and binding profile contribute to its effective analgesic properties.
Subcellular Localization
Oliceridine’s interaction with the μ-opioid receptor is selective to the G-protein pathway, with low potency for β-arrestin recruitment . This selective interaction may lead to fewer opioid-related adverse events. The subcellular localization of oliceridine involves its binding to the μ-opioid receptor on the cell membrane, where it exerts its analgesic effects .
属性
IUPAC Name |
N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNOVGJWPASQDL-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031292 | |
| Record name | Oliceridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pain perception follows a complex pathway initiated in primary sensory neurons, subsequently transmitted to the spinal cord dorsal horn and through ascending axons to multiple regions within the thalamus, brainstem, and midbrain, and finally relayed through descending signals that either inhibit or facilitate the nociceptive signalling. Opioid receptors are seven-transmembrane G-protein-coupled receptors (GPCRs) that can be divided into μ, κ, δ, and opioid-like-1 (ORL1) subtypes,. However, the μ-opioid receptor is predominantly targeted by and is responsible for the effects of traditional opioids. GPCRs in the inactive state are bound intracellularly by a complex consisting of a Gα, β, and γ subunit together with guanosine diphosphate (GDP). Activation of the GPCR through extracellular agonist binding catalyzes the replacement of GDP with guanosine triphosphate (GTP), dissociation of both Gα-GTP and a βγ heterodimer, and subsequent downstream effects. In the case of the μ-opioid receptor, the Gα-GTP directly interacts with the potassium channel Kir3 while the dissociated Gβγ subunit directly binds to and occludes the pore of P/Q-, N-, and L-type Ca2+ channels. Furthermore, opioid receptor activation inhibits adenylyl cyclase, which in turn reduces cAMP-dependent Ca2+ influx. By altering membrane ion conductivity, these effects modulate nociceptive signalling and produce an analgesic effect. In addition to the G-protein pathway, μ-opioid receptor activation can also result in downstream signalling through β-arrestin, which results in receptor internalization and is associated with negative effects of opioid use including respiratory depression, gastrointestinal effects, and desensitization/tolerance. Oliceridine acts as a "biased agonist" at the μ-opioid receptor by preferentially activating the G-protein pathway with minimal receptor phosphorylation and recruitment of β-arrestin. Competetive binding assays and structural modelling suggest that the binding site for oliceridine on the μ-opioid receptor is the same as for classical opioids. However, molecular modelling supports a model whereby oliceridine binding induces a different intracellular conformation of the μ-opioid receptor, specifically due to a lack of coupling with transmembrane helix six, which confers the specificity for G-protein over β-arrestin interaction. Numerous _in vitro_, _in vivo_, and clinical studies support the view that this biased agonism results in comparable analgesia compared with traditional opioids at a comparable or decreased risk of opioid-related adverse effects such as constipation and respiratory depression. | |
| Record name | Oliceridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1401028-24-7 | |
| Record name | (9R)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401028-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oliceridine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401028247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oliceridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oliceridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLICERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN858TCP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does oliceridine differ from conventional opioids in its interaction with the μ-opioid receptor?
A1: Oliceridine is classified as a G protein-biased ligand at the μ-opioid receptor. This means that it preferentially activates the G protein signaling pathway while mitigating β-arrestin recruitment. [] Conventional opioids, such as morphine, activate both pathways non-selectively. []
Q2: What are the downstream consequences of oliceridine's biased agonism?
A2: The G protein pathway is primarily responsible for analgesia, while β-arrestin recruitment is linked to adverse effects like respiratory depression, constipation, and tolerance development. [, ] By favoring the G protein pathway, oliceridine aims to provide potent analgesia with a potentially reduced risk of these side effects. [, ]
Q3: Has this biased agonism translated into a better safety profile in preclinical studies?
A3: Preclinical studies in mice have shown promising results. Oliceridine demonstrated reduced tolerance and opioid-induced hyperalgesia compared to morphine after repeated administration. [] Additionally, it did not produce reward behavior in the conditioned place preference assay, unlike morphine, suggesting a potentially lower abuse liability. []
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of oliceridine?
A4: Oliceridine is primarily administered intravenously and exhibits a rapid onset of action. [] It is predominantly metabolized in the liver by CYP3A4 and CYP2D6 enzymes. [] Importantly, it has no known active metabolites, making its analgesic efficacy predictably linked to its plasma concentration. []
Q5: Are there any notable drug-drug interactions with oliceridine?
A5: While oliceridine itself doesn't have many reported drug interactions, its metabolism can be affected by drugs that induce or inhibit CYP3A4 and CYP2D6. [, ] Clinicians should be aware of these potential interactions, particularly in patients with compromised liver function.
Q6: What is the clinical evidence supporting the efficacy of oliceridine for acute pain management?
A6: Oliceridine has been evaluated in several Phase III clinical trials (APOLLO-1 and APOLLO-2) for acute pain management following bunionectomy and abdominoplasty. [, ] These trials demonstrated that oliceridine provides effective analgesia, comparable to morphine, with a potentially improved safety profile. [, ]
Q7: Are there any specific patient populations where oliceridine might be particularly beneficial?
A7: While further research is needed, the potential for a reduced respiratory depression profile makes oliceridine a promising analgesic option for patients considered high-risk for this adverse event, such as the elderly and obese individuals. []
Q8: What about oliceridine's safety profile compared to traditional opioids in a real-world setting?
A8: The ATHENA trial, a large, open-label observational study, investigated oliceridine's safety and effectiveness in a broader patient population with acute pain. [] The study found oliceridine to be generally safe and well-tolerated, with a low incidence of serious adverse events. []
Q9: What are some of the unanswered questions regarding oliceridine's long-term effects and abuse potential?
A9: While early data suggests a potentially lower abuse liability compared to morphine, [] more research is needed to fully characterize oliceridine's long-term effects, including its potential for dependence and abuse. Further investigation is also warranted to definitively establish its safety profile compared to conventional opioids in various clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)


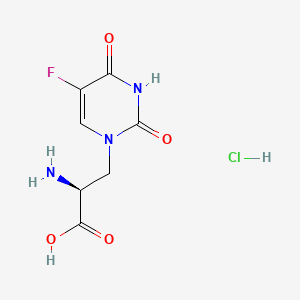
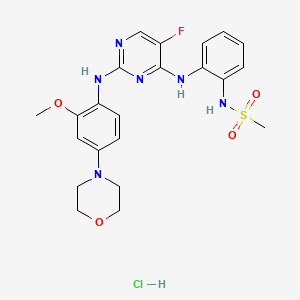
![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)
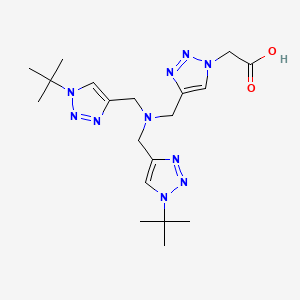
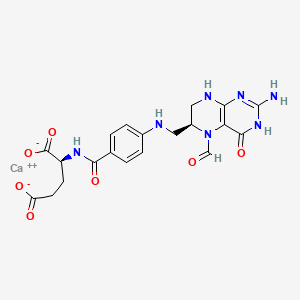



![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)